![molecular formula C14H9NO2 B7760423 1-Aminoanthraquinone CAS No. 25620-59-1](/img/structure/B7760423.png)
1-Aminoanthraquinone
Overview
Description
1-Aminoanthraquinone (1-AAQ) is an important intermediate for the synthesis of anthraquinone dyes . It is the main raw material of amino acid and pyrazole anthraquinone, which occupy an extremely important position in the dye industry . The molecular formula of 1-AAQ is C₁₄H₉NO₂ and its molar mass is 223.23 g/mol .
Synthesis Analysis
1-AAQ can be synthesized through the ammonolysis of 1-nitroanthraquinone at high temperatures . A continuous-flow method has been employed to synthesize 1-AAQ safely and efficiently . The yield of 1-AAQ could be achieved up to 88% with an M-ratio of 4.5 at 213 °C and 4.3 min . Another synthesis method involves the reaction of 2-chlorobenzyl chloride and xylene in the presence of a solid acid catalyst .
Molecular Structure Analysis
The molecular structure of 1-AAQ is characterized by a twisted geometry of its amino group . The powder diffraction data for 1-AAQ at 295 K are given with cell parameters a =8.205 (1), b =8.396 (1), c =3.7882 (3) Å, α=93.46 (1), β=92.57 (1), γ=105.13 (1)° .
Chemical Reactions Analysis
The intramolecular charge transfer (ICT) of 1-AAQ in the excited state strongly depends on its solvent properties . The ultrafast (~110 fs) ICT dynamics of 1-AAQ were observed from the major vibrational modes of 1-AAQ including the ν C-N + δ CH and ν C=O modes .
Physical And Chemical Properties Analysis
1-AAQ appears as a deep brown crystalline powder . It is soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, benzene, slightly soluble in cold ethanol, but insoluble in water .
Scientific Research Applications
Synthesis of Anthraquinone Dyes
1-Aminoanthraquinone plays a crucial role in the synthesis of anthraquinone dyes . It is extensively utilized in the preparation of diverse anthraquinone dyes . These dyes are usually used where extreme properties and color fastness or special colors are required .
Preparation of Vat Dyes
Vat dyes, which are composed of anthraquinones in most cases, can be prepared using 1-Aminoanthraquinone . Aminoanthraquinones, especially 1-amino and 1,5-diaminoanthraquinones, contribute to the preparation of a wide range of anthraquinone dyes .
Industrial Synthesis
1-Aminoanthraquinones can be synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone as starting materials .
Intramolecular Charge Transfer
The intramolecular charge transfer (ICT) of 1-Aminoanthraquinone in the excited state strongly depends on its solvent properties . The twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state .
Ultrafast Solvation Dynamics
1-Aminoanthraquinone has been used to study ultrafast solvation dynamics . The ultrafast (~110 fs) TICT dynamics of 1-Aminoanthraquinone were observed from the major vibrational modes .
Applications in Organic Light-Emitting Devices, Photovoltaics, Solar Cells
Since the ultrafast charge transfer processes are often observed in natural photosynthesis with the utmost quantum efficiency, optimal molecular structures for efficient ICT processes have been of great importance for the dyes and sensitizers adopted in various applications including for organic light-emitting devices, photovoltaics, solar cells, etc .
Mechanism of Action
Target of Action
1-Aminoanthraquinone (AAQ) is primarily used in the synthesis of anthraquinone dyes . These dyes are the second most important type of dyes after azo dyes . The primary targets of AAQ are therefore the molecules that interact with these dyes, contributing to their color fastness and extreme properties .
Mode of Action
The mode of action of AAQ involves intramolecular charge transfer (ICT) in the excited state . This process strongly depends on its solvent properties, and the twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state . The ultrafast (~110 fs) TICT dynamics of AAQ were observed from the major vibrational modes of AAQ including the ν C-N + δ CH and ν C=O modes .
Biochemical Pathways
The biochemical pathways affected by AAQ involve the synthesis of anthraquinone dyes . AAQ is synthesized through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process affects the production of a wide range of anthraquinone dyes .
Pharmacokinetics
The synthesis of aaq involves a continuous-flow method, which allows for efficient and safe production . The yield of AAQ can be optimized using various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content .
Result of Action
The result of AAQ’s action is the production of anthraquinone dyes . These dyes are used where extreme properties and color fastness or special colors are required . The dyes produced from AAQ contribute to a wide range of anthraquinone dyes .
Action Environment
The action environment of AAQ is crucial to its function. The ICT of AAQ in the excited state strongly depends on its solvent properties . The solvation dynamics of the solvent, including hydrogen bonding, are crucial to understanding the reaction dynamics of AAQ with the ultrafast structural changes accompanying the TICT . The reaction temperature also plays a significant role in the synthesis of AAQ .
Safety and Hazards
Future Directions
The future directions of 1-AAQ research could involve exploring its solvation dynamics, including hydrogen bonding, which are crucial to understanding the reaction dynamics of 1-AAQ with the ultrafast structural changes accompanying the TICT . Additionally, the continuous-flow method for synthesizing 1-AAQ could be further optimized for safety and efficiency .
properties
IUPAC Name |
1-aminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFHLFHOQVFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28411-42-9 | |
Record name | Poly(1-amino-9,10-anthraquinone) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2052572 | |
Record name | 1-Aminoanthraquinone | |
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Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |
Record name | 1-Aminoanthraquinone | |
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Product Name |
1-Aminoanthraquinone | |
CAS RN |
82-45-1, 25620-59-1 | |
Record name | 1-Aminoanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminoanthraquinone | |
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Record name | Aminoanthraquinone (mixed isomers) | |
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Record name | 1-AMINOANTHRAQUINONE | |
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Record name | 1-AMINOANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, amino- | |
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Record name | 9,10-Anthracenedione, 1-amino- | |
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Record name | 1-Aminoanthraquinone | |
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Record name | 1-aminoanthraquinone | |
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Record name | 1-AMINOANTHRAQUINONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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